molecular formula C18H20FNO3 B5976074 (2-fluoro-5-methoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine

(2-fluoro-5-methoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine

Cat. No. B5976074
M. Wt: 317.4 g/mol
InChI Key: YGNAEQMTJZTBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-fluoro-5-methoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been explored extensively.

Mechanism of Action

The mechanism of action of (2-fluoro-5-methoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The (2-fluoro-5-methoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to reduce the expression of genes involved in cancer progression and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The (2-fluoro-5-methoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various analytical techniques. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (2-fluoro-5-methoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine. One potential direction is to explore its potential as a therapeutic agent for cancer and inflammation. Another direction is to investigate its mechanism of action in more detail and identify new targets for this compound. Additionally, the development of new analogs of this compound with improved solubility and potency could also be explored.

Synthesis Methods

The synthesis of (2-fluoro-5-methoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine involves several steps, including the reaction of 2-fluoro-5-methoxybenzaldehyde with 8-methoxy-3,4-dihydro-2H-chromen-3-amine in the presence of a reducing agent. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

The (2-fluoro-5-methoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been studied for its potential applications in various scientific research fields. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models.

properties

IUPAC Name

N-[(2-fluoro-5-methoxyphenyl)methyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-21-15-6-7-16(19)13(9-15)10-20-14-8-12-4-3-5-17(22-2)18(12)23-11-14/h3-7,9,14,20H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNAEQMTJZTBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CNC2CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-fluoro-5-methoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine

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